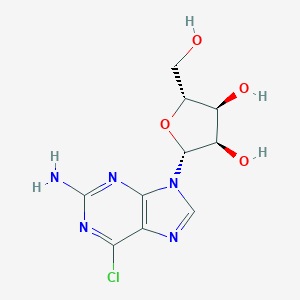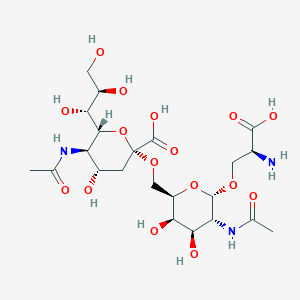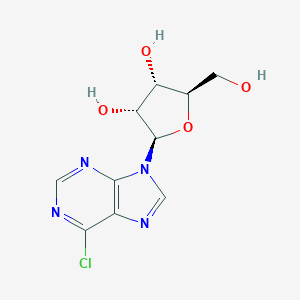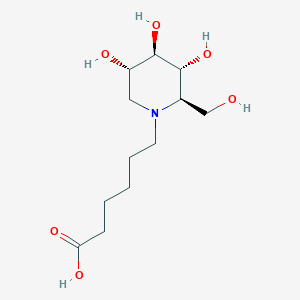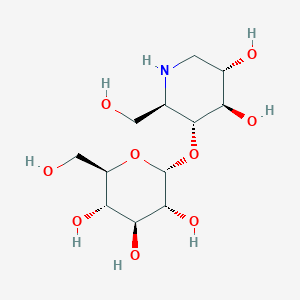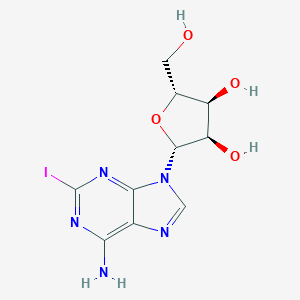
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide has been achieved through various methodologies. Venkatarmu et al. (1981) prepared perdeuterio-N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)-maleimide to improve sensitivity and resolution in its ESR spectrum, observing a five-fold enhancement of the ESR signal compared to its proton counterpart (Venkatarmu et al., 1981). Bates et al. (1983) reported an improved synthesis of the 15N-labelled variant, highlighting the significance of stable isotope substitution in increasing ESR measurement resolution and sensitivity (Bates et al., 1983).
Molecular Structure Analysis
The molecular structure and thermodynamic properties of N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide analogs have been studied using various computational techniques. Guo (2010) performed a theoretical study on a similar NPMI compound, revealing insights into the geometric optimization and spectral data (Guo, 2010).
Chemical Reactions and Properties
Mercadante et al. (2013) described the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in oxidative reactions, demonstrating the versatility of TEMPO derivatives in organic synthesis (Mercadante et al., 2013). This illustrates the chemical reactivity and potential applications of N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide in various chemical transformations.
Aplicaciones Científicas De Investigación
Proteins and Biomembranes Studies : It is used in the study of proteins and biomembranes, including albumin and mitochondrial membranes (Benga & Strach, 1975).
Enzyme Activity Analysis : This compound is used to acylate alpha-chymotrypsin, helping to identify its aryl binding region and amide binding region, which are crucial in its hydrolytic process (Kosman, Hsia, & Piette, 1969).
Erythrocyte Membranes Study : It aids in studying the location of sulfhydryl groups in erythrocyte membranes (Sandberg, Bryant, & Piette, 1969).
Enhancement in ESR Spectroscopy : The perdeuterio derivative of this compound enhances sensitivity and resolution in ESR spectroscopy, offering significant signal improvement (Venkatarmu et al., 1981).
Improved EPR Measurements : Its isotopically substituted forms, like 15N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide, increase the resolution and sensitivity of EPR measurements (Bates, Johnson, & Currie, 1983).
Hemoglobin Research : When bound to lyophilized human oxyhemoglobin, it helps in determining the principal element of proton hyperfine tensor (Thomann et al., 1980).
Catalysis in Organic Molecule Oxidation : N-Oxyl compounds, including this one, are used as catalysts for selective oxidation of organic molecules in laboratory and industrial applications (Nutting, Rafiee, & Stahl, 2018).
F-Actin Studies : It reacts preferentially with F-actin, helping in understanding its structure and behavior (Burley, Seidel, & Gergely, 1971).
Antitumor Properties : Maleimide-substituted compounds, including this one, can trigger rapid generation of superoxide anion radical, leading to cell death and potential antitumor properties (Ol’shevskaya et al., 2019).
Myosin Conformation Analysis : Alkali ions affect the conformation of myosin, and this compound can be used to study these effects (Cheung & Cooke, 1971).
Direcciones Futuras
Propiedades
InChI |
InChI=1S/C13H19N2O3/c1-12(2)7-9(8-13(3,4)15(12)18)14-10(16)5-6-11(14)17/h5-6,9H,7-8H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNDHIFMYRPBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)N2C(=O)C=CC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934344 | |
| Record name | [4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide | |
CAS RN |
15178-63-9 | |
| Record name | 4-Maleimido-2,2,6,6-tetramethylpiperidinooxyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015178639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Maleimido-TEMPO | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



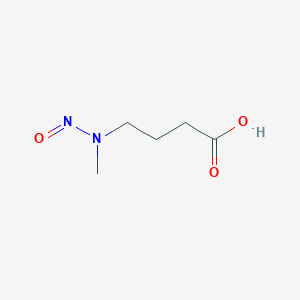
![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)

